3-(Benzyloxy)-2-chloro-6-fluorophenol
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Overview
Description
3-(Benzyloxy)-2-chloro-6-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-chloro-6-fluorophenol typically involves multiple steps. One common method includes the following steps:
Benzylation: The phenol group is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The benzylated phenol is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or defluorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-chloro-6-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-chlorophenol: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-(Benzyloxy)-6-fluorophenol: Lacks the chlorine atom, leading to different chemical behavior.
2-chloro-6-fluorophenol: Lacks the benzyloxy group, which significantly alters its chemical properties and applications.
Uniqueness
3-(Benzyloxy)-2-chloro-6-fluorophenol is unique due to the combination of the benzyloxy group, chlorine, and fluorine atoms on the phenol ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMPAATQGAHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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